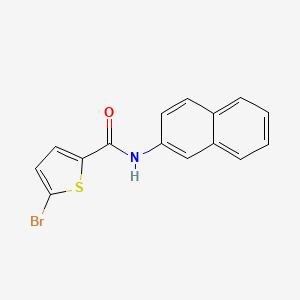

5-bromo-N-(naphthalen-2-yl)thiophene-2-carboxamide

CAS No.: 391224-08-1

Cat. No.: VC4370033

Molecular Formula: C15H10BrNOS

Molecular Weight: 332.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 391224-08-1 |

|---|---|

| Molecular Formula | C15H10BrNOS |

| Molecular Weight | 332.22 |

| IUPAC Name | 5-bromo-N-naphthalen-2-ylthiophene-2-carboxamide |

| Standard InChI | InChI=1S/C15H10BrNOS/c16-14-8-7-13(19-14)15(18)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,17,18) |

| Standard InChI Key | NDELLDRERIUKOK-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(S3)Br |

Introduction

Chemical Identification and Structural Features

5-Bromo-N-(naphthalen-2-yl)thiophene-2-carboxamide is characterized by the molecular formula C₁₅H₁₀BrNOS and a molecular weight of 332.22 g/mol. The compound integrates a brominated thiophene ring linked to a naphthalene system via a carboxamide bridge, creating a planar structure conducive to π-π stacking interactions. Comparative analysis with analogues like N-(5-bromopyridin-2-yl)naphthalene-2-carboxamide (PubChem CID 792421) reveals that the thiophene moiety enhances electron delocalization, potentially influencing reactivity and biological target affinity .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 391224-08-1 |

| Molecular Formula | C₁₅H₁₀BrNOS |

| Molecular Weight | 332.22 g/mol |

| Density | Not reported |

| Melting Point | Not reported |

Synthesis and Optimization

The synthesis typically involves a condensation reaction between 5-bromothiophene-2-carboxylic acid and 2-aminonaphthalene under reflux conditions. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are employed to enhance reaction efficiency, with yields optimized to ~60–75%. Critical steps include:

-

Activation of the carboxylic acid using coupling agents like HATU or EDCl.

-

Nucleophilic attack by the naphthalen-2-amine group on the activated carbonyl.

-

Purification via column chromatography or recrystallization from ethanol/water mixtures .

Table 2: Representative Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | DCM or DMF |

| Temperature | Reflux (40–80°C) |

| Reaction Time | 12–24 hours |

| Yield | 60–75% |

Spectroscopic Characterization

Structural confirmation relies on advanced spectroscopic techniques:

-

¹H NMR: Signals at δ 7.2–8.5 ppm correspond to aromatic protons from the naphthalene and thiophene rings. The amide NH proton appears as a singlet near δ 10.1 ppm .

-

IR Spectroscopy: Stretching vibrations at 1,650 cm⁻¹ (C=O amide), 1,540 cm⁻¹ (N-H bend), and 610 cm⁻¹ (C-Br) confirm functional groups.

-

Mass Spectrometry: HR-MS shows a molecular ion peak at m/z 332.02 (calculated for C₁₅H₁₀BrNOS⁺) .

Stability and Physicochemical Properties

The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light or moisture. Storage recommendations include inert atmospheres at –20°C. Solubility data indicate moderate dissolution in DMSO (25 mg/mL) and DMF (18 mg/mL), with negligible solubility in water.

Table 3: Stability Parameters

| Condition | Stability |

|---|---|

| Light Exposure | Degrades >48 hours |

| Moisture | Hydrolyzes slowly |

| Temperature (25°C) | Stable ≤1 month |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume